molecular formula C10H13LiN2O3S B6602258 lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate CAS No. 2172461-00-4

lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate

Cat. No.: B6602258
CAS No.: 2172461-00-4
M. Wt: 248.3 g/mol
InChI Key: QWOINGHKJBIWEZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate is a chemical compound with the molecular formula C10H13LiN2O3S. This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a sulfinate group and a 2,2-dimethylpropanamido group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate typically involves the reaction of 6-(2,2-dimethylpropanamido)pyridine-2-sulfinic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products Formed

    Oxidation: Formation of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfonate.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted amido derivatives.

Scientific Research Applications

Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The sulfinate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfonate
  • Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-carboxylate
  • Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-phosphate

Uniqueness

Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate, carboxylate, and phosphate analogs. The sulfinate group is more reactive towards oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

lithium;6-(2,2-dimethylpropanoylamino)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S.Li/c1-10(2,3)9(13)12-7-5-4-6-8(11-7)16(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOINGHKJBIWEZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C(=O)NC1=NC(=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.